2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Description

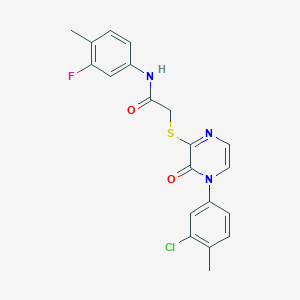

2-((4-(3-Chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a dihydropyrazinone core substituted with a 3-chloro-4-methylphenyl group at the 4-position and a thioacetamide linkage to a 3-fluoro-4-methylphenyl moiety. This structure combines halogenated aromatic systems with a sulfur-containing bridge, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3O2S/c1-12-4-6-15(10-16(12)21)25-8-7-23-19(20(25)27)28-11-18(26)24-14-5-3-13(2)17(22)9-14/h3-10H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHJKMPYQKPIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C19H19ClF N3OS

- Molecular Weight : 367.89 g/mol

Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors for specific enzymes involved in cancer progression.

- Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell proliferation.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.

Biological Activity Data

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines, including LNCaP prostate cancer and HCT116 colon cancer, demonstrated that the compound exhibited IC50 values ranging from 38 nM to 104 nM, indicating potent antitumor activity. The study highlighted its ability to induce apoptosis in tumor cells through the activation of the p53 pathway, which is critical for tumor suppression .

Case Study 2: Enzyme Interaction

Research focusing on the interaction of this compound with MDM2 revealed that it binds with high affinity, effectively inhibiting its function. This inhibition is crucial as MDM2 is known to negatively regulate p53, a vital tumor suppressor protein. The compound's ability to modulate this interaction suggests potential therapeutic applications in cancers where p53 is mutated or dysfunctional .

Case Study 3: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound displayed notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. This property opens avenues for further exploration in infectious disease treatment .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its dihydropyrazinone core and halogenated substituents. Below is a comparative analysis with related molecules from the evidence:

Key Observations :

- Halogen placement (chlorine at position 3, fluorine at position 3′) may confer distinct electronic effects compared to non-halogenated analogs.

Physicochemical Properties

Available data for related compounds:

| Compound | Melting Point | Yield | Solubility | Reference |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-...acetamide () | Not reported | 85% | Soluble in ethanol/dioxane | |

| Pyrazolopyrimidine-chromenone () | 302–304°C | 19% | Likely low (high MP) |

The target compound’s physicochemical profile is inferred from structural analogs:

- Melting Point : Expected to be moderate (150–250°C) due to partial saturation and halogen substituents.

- Lipophilicity : Methyl and halogen groups may increase logP, favoring membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.